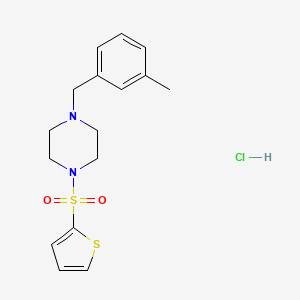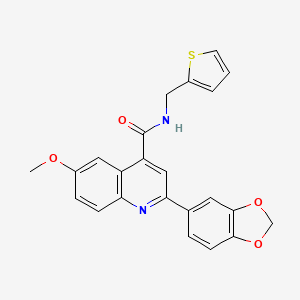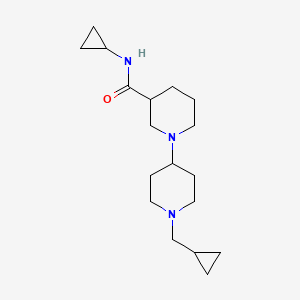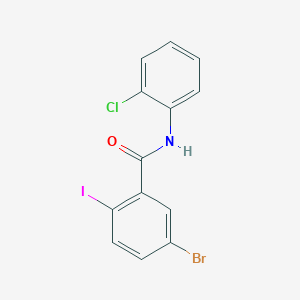
1-(3-methylbenzyl)-4-(2-thienylsulfonyl)piperazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-methylbenzyl)-4-(2-thienylsulfonyl)piperazine hydrochloride, also known as TCS 401, is a synthetic compound with potential therapeutic applications. It belongs to the class of piperazine derivatives and has been investigated for its use in the treatment of various medical conditions.
科学的研究の応用
1-(3-methylbenzyl)-4-(2-thienylsulfonyl)piperazine hydrochloride 401 has been investigated for its potential therapeutic applications in various medical conditions, including cancer, inflammation, and neurological disorders. In cancer research, this compound 401 has been shown to inhibit the growth of cancer cells in vitro and in vivo. Inflammation research has demonstrated that this compound 401 can reduce the production of pro-inflammatory cytokines. In neurological disorders, this compound 401 has been investigated for its potential to modulate neurotransmitter systems.
作用機序
The mechanism of action of 1-(3-methylbenzyl)-4-(2-thienylsulfonyl)piperazine hydrochloride 401 is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound 401 has been shown to inhibit the activity of protein kinases, which play a key role in cell signaling. It has also been shown to modulate the activity of ion channels and neurotransmitter receptors. Further research is needed to fully elucidate the mechanism of action of this compound 401.
Biochemical and Physiological Effects:
This compound 401 has been shown to have various biochemical and physiological effects. In cancer research, this compound 401 has been shown to induce apoptosis (programmed cell death) in cancer cells. In inflammation research, this compound 401 has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurological disorders, this compound 401 has been investigated for its potential to modulate neurotransmitter systems, such as the dopamine and serotonin systems.
実験室実験の利点と制限
1-(3-methylbenzyl)-4-(2-thienylsulfonyl)piperazine hydrochloride 401 has several advantages for lab experiments, including its ability to selectively modulate signaling pathways and its potential therapeutic applications in various medical conditions. However, this compound 401 also has some limitations, including its complex synthesis method and the need for specialized knowledge and equipment. Additionally, further research is needed to fully elucidate the mechanism of action of this compound 401.
将来の方向性
There are several future directions for research on 1-(3-methylbenzyl)-4-(2-thienylsulfonyl)piperazine hydrochloride 401. One area of research is the investigation of this compound 401 in combination with other therapeutic agents, such as chemotherapy drugs. Another area of research is the development of new derivatives of this compound 401 with improved pharmacological properties. Additionally, further research is needed to fully elucidate the mechanism of action of this compound 401 and its potential therapeutic applications in various medical conditions.
Conclusion:
In conclusion, this compound 401 is a synthetic compound with potential therapeutic applications in various medical conditions. Its synthesis method is complex, and its mechanism of action is not fully understood. However, this compound 401 has been shown to have various biochemical and physiological effects, and it has several advantages for lab experiments. Further research is needed to fully elucidate the potential therapeutic applications of this compound 401 and its derivatives.
合成法
The synthesis of 1-(3-methylbenzyl)-4-(2-thienylsulfonyl)piperazine hydrochloride 401 involves a series of chemical reactions that begin with the condensation of 2-thiophenecarboxaldehyde and 1-(3-methylphenyl)piperazine. The resulting intermediate is then treated with chlorosulfonic acid to form the sulfonic acid derivative. Finally, the hydrochloride salt is obtained by reacting the sulfonic acid derivative with hydrochloric acid. The synthesis of this compound 401 is a complex process that requires specialized knowledge and equipment.
特性
IUPAC Name |
1-[(3-methylphenyl)methyl]-4-thiophen-2-ylsulfonylpiperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S2.ClH/c1-14-4-2-5-15(12-14)13-17-7-9-18(10-8-17)22(19,20)16-6-3-11-21-16;/h2-6,11-12H,7-10,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFILDNFISPGGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CS3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B6077592.png)

![4-{[3-(1-pyrrolidinyl)-1-piperidinyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B6077610.png)
![4-(dimethylamino)benzaldehyde {4-oxo-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidin-2-ylidene}hydrazone](/img/structure/B6077615.png)
![N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine](/img/structure/B6077619.png)


![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B6077665.png)
![1-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B6077674.png)
![2-{[(2-methyl-1H-indol-3-yl)methylene]amino}-N-propyl-3-thiophenecarboxamide](/img/structure/B6077682.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6077689.png)
![N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6077697.png)
![2-{[2-(2-allyl-6-methylphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6077701.png)